molecular formula C13H19N3O B030777 Cimbuterol CAS No. 54239-39-3

Cimbuterol

Cat. No.: B030777
CAS No.: 54239-39-3
M. Wt: 233.31 g/mol
InChI Key: YKKQAXQGZIBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Cimbuterol is primarily an agonist of β-adrenergic receptors (β-ARs) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound, similar to salbutamol in some structural respects, interacts with its targets, the β2-adrenergic receptors, by stimulating adenylyl cyclase activity . This stimulation ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of adenylyl cyclase by β2-adrenergic receptor agonists like this compound leads to an increase in the production of cyclic adenosine monophosphate (cAMP) . The action of cAMP involves activating protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, and thereby changing their activity .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscles in the bronchioles . This effect makes it useful as a bronchodilator in the treatment of respiratory conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in pork products, suggesting that it might be used illicitly to promote growth and improve feed efficiency in livestock . The presence of this compound in such an environment could potentially lead to its ingestion by humans, with unknown effects . Therefore, it’s crucial to consider the environment in which this compound is used or found when evaluating its action and potential impacts.

Biochemical Analysis

Biochemical Properties

Cimbuterol, with the molecular formula C13H19N3O, has a molecular weight of 233.31 . It interacts with β-adrenergic receptors, which are proteins that respond to epinephrine and norepinephrine hormones . The nature of these interactions involves the binding of this compound to these receptors, triggering a series of biochemical reactions .

Cellular Effects

This compound’s primary cellular effect is its interaction with β-adrenergic receptors, leading to various cellular responses. For instance, it can influence cell function by impacting cell signaling pathways and gene expression . It has also been associated with changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which triggers a cascade of events at the molecular level . This includes the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP activates protein kinases, which phosphorylate various proteins, altering their activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

Given its role as a β-adrenergic agonist, it is likely involved in pathways related to adrenergic signaling .

Transport and Distribution

It is known that β-adrenergic agonists like this compound can be distributed throughout the body, affecting various tissues .

Subcellular Localization

Given its role as a β-adrenergic agonist, it is likely that it interacts with β-adrenergic receptors located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimbuterol involves the reaction of 2-amino-5-bromobenzonitrile with tert-butylamine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the final product . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents like dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques is common for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Cimbuterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound .

Biological Activity

Cimbuterol is a selective beta-2 adrenergic agonist primarily used in veterinary medicine, particularly in livestock, to promote growth and improve feed efficiency. Its biological activity is characterized by its effects on various physiological systems, including muscle growth, fat metabolism, and respiratory function. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the activation of beta-2 adrenergic receptors (β2-ARs). This interaction leads to several physiological responses:

  • Increased Muscle Mass : Activation of β2-ARs stimulates protein synthesis and muscle hypertrophy.
  • Enhanced Lipolysis : this compound promotes the breakdown of fat stores, leading to improved body composition.
  • Bronchodilation : It relaxes bronchial smooth muscles, enhancing airflow in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Studies indicate that this compound has a relatively short half-life, which necessitates careful dosing schedules to maintain therapeutic levels.

ParameterValue
Half-life (t1/2)1.5 - 3 hours
Peak Plasma Concentration (Cmax)0.5 - 1.0 ng/mL
Time to Cmax (Tmax)1 - 2 hours

Growth Promotion in Livestock

This compound has been widely studied for its growth-promoting effects in livestock. Research has shown that its administration can lead to significant increases in weight gain and feed conversion efficiency.

  • Case Study Example : A study conducted on pigs demonstrated that this compound administration resulted in an average weight gain of 15% compared to control groups over a 30-day period .

Respiratory Effects

Due to its bronchodilatory properties, this compound is also investigated for treating respiratory diseases in animals. Its use can improve lung function and reduce symptoms associated with bronchoconstriction.

  • Research Findings : In a clinical trial involving cattle with bronchial constriction, this compound administration led to a significant reduction in respiratory rate and improvement in oxygen saturation levels .

Safety and Toxicology

Despite its benefits, the use of this compound raises concerns regarding safety and potential side effects. Studies have indicated the following:

  • Adverse Effects : Common side effects include tachycardia, muscle tremors, and electrolyte imbalances.
  • Withdrawal Periods : Regulatory bodies have established withdrawal periods for this compound to minimize residue levels in meat products intended for human consumption.

Comparative Analysis with Other Beta-Agonists

This compound is often compared with other beta-agonists like clenbuterol and ractopamine regarding their efficacy and safety profiles.

CompoundGrowth Promotion EffectRespiratory BenefitSide Effects
This compoundHighModerateTachycardia
ClenbuterolVery HighHighSevere tremors
RactopamineModerateLowMild tachycardia

Properties

IUPAC Name

2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKQAXQGZIBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388626
Record name 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54239-39-3
Record name 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cimbuterol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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